![molecular formula C9H9NO3 B2963981 (1R)-4-nitro-2,3-dihydro-1H-inden-1-ol CAS No. 2058059-33-7](/img/structure/B2963981.png)
(1R)-4-nitro-2,3-dihydro-1H-inden-1-ol
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Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts, and the overall yield of the reaction .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Catalytic Applications and Synthesis
Nitro compounds play a critical role in catalytic processes, offering pathways to synthesize complex molecules. A study by Baoqing Liu et al. highlights the use of nitroso compounds in Rh(III)-catalyzed ortho-olefination of arenes, showcasing the potential of nitroso-directed methodologies for creating synthetically useful architectures. This approach demonstrates the versatility of nitro compounds in facilitating high-yield, versatile coupling under mild conditions, which could be analogous to applications involving "(1R)-4-nitro-2,3-dihydro-1H-inden-1-ol".
Materials Science and Molecular Devices
In materials science, nitro compounds are integral in the design and function of molecular electronic devices. Research by Chen et al. utilized a molecule containing a nitroamine redox center to achieve negative differential resistance and significant on-off peak-to-valley ratios in electronic devices. This study suggests the potential of nitro-containing compounds in developing advanced electronic components, indicating possible research applications for "(1R)-4-nitro-2,3-dihydro-1H-inden-1-ol" in electronic and optoelectronic devices.
Chemical Synthesis and Functionalization
The functionalization of molecules through the introduction of nitro groups has been a cornerstone in organic synthesis, providing pathways to a wide range of compounds. For instance, the work of Ryan P. Wurz and André B. Charette showcases the use of 1-nitro-cyclopropyl ketones for the synthesis of dihydropyrroles and pyrroles, highlighting the utility of nitro compounds as precursors in the regiospecific synthesis of heterocyclic compounds. This exemplifies the potential application of "(1R)-4-nitro-2,3-dihydro-1H-inden-1-ol" in the synthesis of novel organic molecules, possibly serving as a precursor or intermediate in the construction of complex molecular architectures.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(1R)-4-nitro-2,3-dihydro-1H-inden-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-9-5-4-6-7(9)2-1-3-8(6)10(12)13/h1-3,9,11H,4-5H2/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMRRYRIKGREQH-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1O)C=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C([C@@H]1O)C=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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